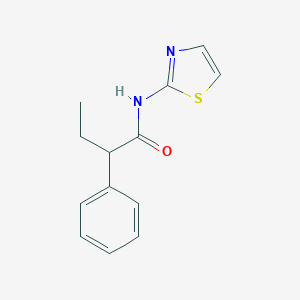

2-phenyl-N-(1,3-thiazol-2-yl)butanamide

説明

特性

分子式 |

C13H14N2OS |

|---|---|

分子量 |

246.33 g/mol |

IUPAC名 |

2-phenyl-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |

InChIキー |

HFMXVXVFGOZHQL-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

正規SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide, highlighting differences in substituents, physicochemical properties, and functional roles:

Key Structural and Functional Comparisons

2,2-Diphenylacetamide (296.35 g/mol) demonstrates superior π-π stacking capabilities compared to the monophenyl parent compound, as evidenced by its crystal packing dominated by C–H···π interactions .

Backbone Modifications

- 4-Chloro-N-(1,3-thiazol-2-yl)butanamide (204.67 g/mol) lacks the phenyl group but introduces a chlorine atom at the C4 position, increasing polarity and altering solubility profiles .

- The benzothiazole sulfanyl derivative (343.47 g/mol) extends conjugation, which may enhance interactions with aromatic residues in target proteins .

Steric and Electronic Influences

- The N-propylacetamide analog (336.45 g/mol) introduces steric hindrance, which could reduce rotational freedom and stabilize specific conformations during receptor binding .

準備方法

Classical Amidation via Carboxylic Acid Activation

The most direct route involves coupling 2-phenylbutanoic acid with 2-amino-1,3-thiazole. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with the thiazole amine.

Procedure :

-

Acid Chloride Formation : 2-Phenylbutanoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours . Excess SOCl₂ is removed under reduced pressure.

-

Amide Bond Formation : The crude acid chloride is dissolved in DCM, cooled to 0°C, and treated with 2-amino-1,3-thiazole (1.1 equiv) and triethylamine (TEA, 2.0 equiv). The mixture is stirred at room temperature for 12 hours .

-

Workup : The reaction is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 65–72% .

Purity : >95% (HPLC) .

Coupling Reagent-Mediated Synthesis

Modern amidation strategies employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance efficiency.

Procedure :

-

Activation : 2-Phenylbutanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes .

-

Coupling : 2-Amino-1,3-thiazole (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction proceeds at room temperature for 6 hours .

-

Purification : The mixture is diluted with ethyl acetate, washed with brine, and crystallized from ethanol.

Yield : 78–85% .

Advantages : Reduced side reactions compared to acid chloride method .

Solid-Phase Synthesis for High-Throughput Applications

Adapted from combinatorial chemistry approaches, this method utilizes Wang resin -bound carboxylates to streamline purification.

Procedure :

-

Resin Loading : Wang resin is functionalized with 2-phenylbutanoic acid using DIC/HOBt in DMF .

-

Amidation : The resin-bound acid is treated with 2-amino-1,3-thiazole (3.0 equiv), HATU (1.5 equiv), and DIPEA (4.0 equiv) in DMF for 12 hours .

-

Cleavage : The product is released from the resin using 95% trifluoroacetic acid (TFA) in DCM.

Yield : 60–68% .

Purity : >90% (LC-MS) .

Enzymatic Catalysis for Green Chemistry

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction in non-aqueous media.

Procedure :

-

Reaction Setup : 2-Phenylbutanoic acid (1.0 equiv), 2-amino-1,3-thiazole (1.5 equiv), and CAL-B (10 wt%) are suspended in tert-butanol.

-

Isolation : The enzyme is filtered, and the solvent is evaporated. The residue is recrystallized from methanol.

Yield : 50–55% .

Limitations : Longer reaction times and moderate yields .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure :

-

Microwave Conditions : 2-Phenylbutanoic acid (1.0 equiv), 2-amino-1,3-thiazole (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF are irradiated at 100°C for 20 minutes .

-

Purification : Direct precipitation by adding ice-water, followed by filtration.

Yield : 80–88% .

Advantages : 10-fold reduction in reaction time .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 65–72 | >95 | 16 hours | Moderate |

| EDC/HOBt | 78–85 | >98 | 6 hours | High |

| Solid-Phase | 60–68 | >90 | 24 hours | Low |

| Enzymatic | 50–55 | >85 | 48 hours | Moderate |

| Microwave-Assisted | 80–88 | >97 | 20 minutes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。